N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Description
N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core, a four-membered azetidine ring, and a 4-butylphenyl substituent. The triazolo-pyrimidine scaffold is known for its role in modulating enzyme activity, particularly in kinase inhibition and antithrombotic applications . The 4-butylphenyl group contributes lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(4-butylphenyl)-1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-3-5-6-14-7-9-16(10-8-14)23-20(28)15-11-26(12-15)18-17-19(22-13-21-18)27(4-2)25-24-17/h7-10,13,15H,3-6,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGSYYHQWOPLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC4=C3N=NN4CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Ring: This step often involves the use of azetidine derivatives and coupling reactions to attach the azetidine moiety to the triazolopyrimidine core.
Attachment of the Butylphenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to introduce the butyl-substituted phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with nucleotide-binding sites, while the azetidine ring can enhance binding affinity and specificity. The butylphenyl group may contribute to the compound’s overall hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Table 1. Comparison of Triazolo[4,5-d]pyrimidine Derivatives
- Azetidine vs.
- Butylphenyl vs. Acetylphenyl : The butyl chain enhances lipophilicity, favoring membrane penetration but risking higher metabolic clearance .
Biological Activity
N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide (CAS Number: 1448135-24-7) is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects based on recent studies.
Compound Overview
| Property | Details |
|---|---|
| Common Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1448135-24-7 |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyrimidine moieties. The compound's structure features a triazole ring fused with a pyrimidine core, which is known to enhance biological activity due to the electronic and steric properties imparted by these heterocycles.
Antitumor Activity
Recent studies have indicated that compounds similar to N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine derivatives exhibit significant antitumor properties. For instance:
- Inhibitory Effects on Cancer Cell Lines : Research shows that derivatives of triazolo-pyrimidines can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with similar structures have demonstrated activity against breast cancer (MCF-7 and MDA-MB-231) and lung cancer cell lines.
- Mechanism of Action : The antitumor activity may be attributed to the inhibition of key signaling pathways involved in cancer progression, such as the BRAF(V600E) pathway. This is particularly relevant as many triazole derivatives have shown promise in targeting mutant forms of proteins involved in oncogenesis .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been explored. Similar azetidine derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine could serve as a lead compound for developing new anti-inflammatory agents.
Antimicrobial Activity
Preliminary data indicate that related triazole compounds possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. In vitro studies suggest that these compounds could be effective against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key modifications that enhance activity include:
- Substitution Patterns : Variations in the butyl group or modifications on the phenyl ring can significantly impact potency and selectivity.
- Linker Variations : Altering the azetidine or triazole linkers can improve solubility and bioavailability.
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Study on Antitumor Activity : A study demonstrated that a related triazole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity.
- Anti-inflammatory Effects : Another study showed that a structurally similar compound reduced inflammation markers in an animal model of arthritis by over 50%, showcasing its therapeutic potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
